N-(4-bromophenyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide is a chemical compound that has shown potential in various scientific research applications. The compound is also known as BCTC and is commonly used as a selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. The purpose of
Applications De Recherche Scientifique
Analgesic and Antiparkinsonian Activities
N-(4-bromophenyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide has been explored in the synthesis of various derivatives with potential analgesic and antiparkinsonian activities. Research demonstrates that compounds synthesized from related pyridine derivatives exhibit pharmacological properties comparable to known drugs like Valdecoxib® and Benzatropine® (Amr, Maigali, & Abdulla, 2008).
Inhibitors of Soluble Epoxide Hydrolase
Another application is the development of inhibitors for soluble epoxide hydrolase. Triazine heterocycles, which are closely related to the target compound, have been identified as critical for high potency and P450 selectivity in the inhibition of soluble epoxide hydrolase (Thalji et al., 2013).
Anti-Angiogenic and DNA Cleavage Studies
The compound's derivatives have been synthesized and evaluated for their ability to inhibit in vivo angiogenesis using models like the chick chorioallantoic membrane. These derivatives have shown significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents (Kambappa et al., 2017).
Farnesyl Protein Transferase Inhibition
Research into the inhibition of farnesyl protein transferase (FPT) has included derivatives of this compound. These derivatives have shown potential in the treatment of various tumor cell lines, indicating their importance in cancer research (Mallams et al., 1998).
Cannabinoid Receptor Antagonism
Compounds related to the target molecule have been studied for their antagonistic activity against cannabinoid receptors. This research has implications for developing therapies to mitigate the side effects of cannabinoids and cannabimimetic agents (Lan et al., 1999).
Non-Nucleoside Reverse Transcriptase Inhibitors
In the field of virology, particularly HIV research, derivatives of the compound have been explored as non-nucleoside reverse transcriptase inhibitors. These inhibitors are crucial in developing new therapies for resistant strains of HIV (Tang et al., 2010).
Propriétés
IUPAC Name |
N-(4-bromophenyl)-1-[6-(4-methylphenyl)sulfonylpyridazin-3-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrN4O3S/c1-16-2-8-20(9-3-16)32(30,31)22-11-10-21(26-27-22)28-14-12-17(13-15-28)23(29)25-19-6-4-18(24)5-7-19/h2-11,17H,12-15H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSYRPCXCFPBEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.